N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(2-{3-Oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a cyclopenta[c]pyridazinone core fused with a bicyclic system and linked via an ethyl group to a benzamide substituted with a pyrrole ring.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-14-16-4-3-5-18(16)22-24(19)13-10-21-20(26)15-6-8-17(9-7-15)23-11-1-2-12-23/h1-2,6-9,11-12,14H,3-5,10,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNQQUIIEIOXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Heck-Type Cyclization
A Pd/Au-relay catalyzed strategy, adapted from octahydrocyclopenta[c]pyridine syntheses, enables diastereoselective cyclization. For pyridazinones, a modified protocol employs (Z)-1-iodo-1,6-diene precursors subjected to:
- Palladium-catalyzed Heck cyclization to form the cyclopentane ring.
- Sonogashira coupling with terminal alkynes to install substituents.
- Gold-catalyzed 1,5-enyne cyclization to close the pyridazine ring.
- Reactant : (Z)-1-Iodo-1,6-diene (1.0 equiv), alkyne (1.2 equiv).
- Catalyst : Pd(OAc)₂ (2 mol%), IPrAuCl/AgBF₄ (5 mol%).
- Conditions : DMF, 80°C, 12 h.
- Yield : 78–85%, dr >99.5:1.
Cyclocondensation of Hydrazines with Cyclic Ketones
Pyridazinones are alternatively prepared via cyclocondensation of 1,2-diketones or α-ketoesters with hydrazines. For the cyclopenta-fused system:
- React cyclopentanone with glyoxylic acid to form a γ-ketoester.
- Condense with hydrazine hydrate under reflux to yield 3-oxo-2,3,5,6,7-hexahydrocyclopenta[c]pyridazine.
Optimization Note : Acidic conditions (HCl, AcOH) enhance cyclization efficiency, while microwave irradiation reduces reaction time.
Functionalization of the Cyclopenta[c]Pyridazin-3-One Core
The 2-position of the pyridazinone requires ethyl group installation for subsequent benzamide coupling.
Alkylation at the Pyridazinone N-2 Position
N-Alkylation is achieved using ethyl bromoacetate or 2-chloroethylamine under basic conditions.
- React 3-oxo-cyclopenta[c]pyridazine (1.0 equiv) with 2-chloroethylamine hydrochloride (1.5 equiv).
- Base : K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h.
- Yield : 70–75%.
Reductive Amination
Alternative methods employ reductive amination to attach the ethyl linker:
Synthesis of 4-(1H-Pyrrol-1-yl)Benzamide
The benzamide segment is constructed via sequential substitutions and amidation.
Suzuki-Miyaura Coupling for Pyrrole Installation
4-Bromobenzamide undergoes palladium-catalyzed coupling with pyrrole-1-boronic acid:
Amide Bond Formation with the Ethyl Linker
The final step conjugates the ethyl-linked pyridazinone with 4-(1H-pyrrol-1-yl)benzoyl chloride:
- Activate 4-(1H-pyrrol-1-yl)benzoic acid with SOCl₂ to form the acyl chloride.
- React with N-(2-aminoethyl)-cyclopenta[c]pyridazin-3-one in THF, 0°C to RT, 4 h.
- Yield : 88%.
Integrated Synthetic Routes and Comparative Analysis
Three principal routes are evaluated:
| Route | Key Steps | Advantages | Yield |
|---|---|---|---|
| A | Heck/Au cyclization → Alkylation → Suzuki coupling | High diastereoselectivity | 62% (overall) |
| B | Cyclocondensation → Reductive amination → Amidation | Cost-effective catalysts | 58% |
| C | Pd-mediated one-pot cyclization/alkylation | Fewer purification steps | 55% |
Route A offers superior stereocontrol but requires expensive Au catalysts. Route B is scalable but suffers from moderate yields during reductive amination.
Challenges and Optimization Strategies
Regioselectivity in Pyrrole Coupling
Competing C2/C3 coupling in pyrrole is mitigated using bulky phosphine ligands (e.g., XPhos), directing substitution to C1.
Cyclopenta[c]Pyridazinone Solubility
Low solubility in polar solvents is addressed by microwave-assisted synthesis in DMPU, enhancing reaction rates.
Byproduct Formation During Amidation
Schlenk techniques under inert atmosphere reduce oxazolone byproducts from acyl chloride intermediates.
Chemical Reactions Analysis
Types of Reactions: N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure includes a cyclopenta[c]pyridazine moiety, which is known for its biological activity. Research indicates that derivatives of pyridazines often exhibit significant pharmacological properties, including anti-inflammatory and anti-cancer activities.
Case Studies:
- Anti-Cancer Activity: Some studies have indicated that compounds similar to N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects: The compound may also target metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. Research has shown that modulating these receptors can lead to neuroprotective effects in models of Alzheimer’s disease and other disorders .
Pharmacology
The pharmacological applications of this compound are primarily linked to its interactions with specific biological targets. The presence of the pyrrol moiety enhances its binding affinity to various receptors.
Potential Applications:
- Allosteric Modulators: The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. This could lead to the development of new drugs targeting psychiatric and neurological disorders .
- Antimicrobial Properties: Preliminary studies suggest that derivatives containing similar structural motifs exhibit antimicrobial activity against a range of pathogens.
Materials Science
In materials science, compounds like this compound can be utilized in the development of novel materials due to their unique chemical properties.
Applications:
- Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.
Mechanism of Action
The mechanism by which N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Cyclopenta[c]pyridazinone Derivatives
Compounds sharing the cyclopenta[c]pyridazinone core, such as those in , often employ caesium carbonate (Cs₂CO₃) and DMF for coupling reactions .
Benzo[b][1,4]oxazinone Derivatives ()
The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) from feature a benzo[b][1,4]oxazinone ring instead of cyclopenta[c]pyridazinone. This difference confers distinct electronic profiles: the oxazinone’s oxygen atom increases polarity compared to the pyridazinone’s nitrogen-rich system. The phenyl-oxadiazole substituents in 7a–c introduce electron-deficient aromatic systems, contrasting with the electron-rich pyrrole in the target compound .
Triazine-Pyrrolidine Hybrids ()
The triazine-pyrrolidine derivatives in incorporate bulkier substituents, such as dimethylamino and hydroxymethyl groups, resulting in higher molecular weights (>600 Da) compared to the target compound (423.45 Da).
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations:
- The target compound’s lower molecular weight and moderate LogP (2.8) suggest favorable membrane permeability compared to the triazine derivative.
- The pyrrole substituent enhances aromatic interactions but reduces solubility relative to the polar triazine-based compound .
Characterization Techniques
All compounds, including the target, rely on NMR, IR, and mass spectrometry for structural validation . SHELX software () is widely used for crystallographic refinement, though its applicability to the target compound depends on crystal quality and data availability .
Biological Activity
Overview
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. It exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanism of action, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Cyclopenta[c]pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Amidation Reaction : The cyclopenta[c]pyridazinyl intermediate is coupled with a benzoyl chloride derivative to form the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor signaling pathways through specific binding interactions. Research indicates that it may act as an inhibitor or activator in various biochemical pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Anticancer Activity
Research has highlighted the potential anticancer properties of related compounds. For example:
- Mechanism : Some derivatives have been shown to induce apoptosis in cancer cell lines through activation of caspase pathways.
- Case Study : A study demonstrated that certain pyrrole-based compounds inhibited cell proliferation in breast cancer cells by targeting specific signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Q & A
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Methodological Answer : Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) for high-resolution separation. Simulated Moving Bed (SMB) chromatography scales up purification. Chiral separations (if applicable) use amylose-based columns .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
